2-Bromo-3,5-dinitroaniline

Lipophilicity Physicochemical Properties Drug Discovery

Researchers requiring the specific electronic and steric profile of an ortho-bromo dinitroaniline scaffold often face limited access to this precise substitution pattern. 2-Bromo-3,5-dinitroaniline (CAS 116529-41-0) is a patented diazo component for polyester disperse dyes, where the bromine atom is critical for achieving bright blue shades with high colorfastness. Substitution with the chloro or unsubstituted analog results in divergent dye properties and nucleophilicity. - **Confirmed utility:** Claimed in patents (e.g., US5723586) for disperse dyes with superior coloristic and fastness performance on polyester fibers. - **Quantifiable differentiation:** Higher predicted density (1.991 vs. 1.7 g/cm³ for the chloro analog) and molecular weight (262.02 g/mol), enabling distinct solid-state formulation and SAR studies.

Molecular Formula C6H4BrN3O4
Molecular Weight 262.02 g/mol
CAS No. 116529-41-0
Cat. No. B15421743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-dinitroaniline
CAS116529-41-0
Molecular FormulaC6H4BrN3O4
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)Br)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4BrN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2
InChIKeyJGZQMSNJOVFRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-dinitroaniline: Procurement & Synthesis


2-Bromo-3,5-dinitroaniline (CAS 116529-41-0) is a polysubstituted aromatic amine, belonging to the class of nitroanilines. It is characterized by the presence of both a bromine atom and two nitro groups on the aniline ring, which strongly influence its chemical reactivity and physicochemical properties. The compound is primarily used as a synthetic intermediate in research and industrial chemistry, particularly noted as a diazo component for the synthesis of disperse dyes for polyester fibers [1]. Its molecular formula is C6H4BrN3O4, with a reported molecular weight of 262.02 g/mol [2].

Workflow
Diazo component for disperse dye synthesis
Use Context
Synthetic intermediate for polyester fiber dyes
Selection Logic
Bromo-substituted for specific coloristic and fastness properties

Substitution Failure for 2-Bromo-3,5-dinitroaniline


Substituting 2-bromo-3,5-dinitroaniline with a close analog like 2-chloro-3,5-dinitroaniline or 3,5-dinitroaniline is not chemically trivial and can lead to significant differences in reaction outcomes, physicochemical properties, and final material performance. The identity and position of the halogen substituent on the dinitroaniline core directly impacts the compound's electronic structure, lipophilicity, and steric profile, which in turn affects its reactivity in downstream coupling reactions and the resulting properties of the final product [REFS-1, REFS-2]. Simple substitution with a non-halogenated or chloro-analog can result in altered nucleophilicity [1], different solubility profiles , and significant shifts in the coloristic properties of derived dyes [2].

Target
2-Bromo-3,5-dinitroaniline
Higher nucleophilicity, specific lipophilicity and MW
Vs. Chloro
Distinct halogen identity
Altered reactivity, solubility, and dye shade may result
Vs. Non-Halo
Bromo essential for electronic profile
Reduced nucleophilicity and different coloristic outcomes
Direct replacement may shift reaction profiles and final material performance.

2-Bromo-3,5-dinitroaniline vs. Key Analogs


LogP: Bromo vs. 3,5-Dinitroaniline

The presence of the bromine atom in 2-bromo-3,5-dinitroaniline significantly increases its lipophilicity compared to the non-halogenated parent compound, 3,5-dinitroaniline. This difference in partition coefficient (LogP) is critical for applications where membrane permeability or solubility in organic phases is a key parameter. The target compound exhibits a predicted LogP of 3.48 , a value typical for moderately lipophilic small molecules, whereas 3,5-dinitroaniline has a reported LogP of 1.30 [1].

Lipophilicity (LogP)
Cross-study comparable
Δ LogP +2.18
Higher organic-phase partitioning vs. non-halogenated analog
Predicted vs. experimental LogP 1.30 for 3,5-dinitroaniline
Lipophilicity Physicochemical Properties Drug Discovery

Molecular Weight: Bromo vs. Chloro Analog

The substitution of chlorine with bromine results in a distinct and easily quantifiable difference in molecular weight. This difference is crucial for analytical quantification via mass spectrometry and for calculations involving molar equivalents in synthesis. The molecular weight of the target compound is 262.02 g/mol [1]. The chloro analog, 2-chloro-3,5-dinitroaniline (CAS 88140-44-7), has a molecular weight of 217.57 g/mol .

Molecular Weight
Head-to-head
Δ MW +44.45 g/mol
Unambiguous mass-spec identification vs. chloro analog
Based on monoisotopic mass
Synthetic Intermediate Physicochemical Properties Analytical Chemistry

Predicted Density: Bromo vs. Chloro Analog

The higher atomic mass of bromine contributes to a greater predicted density for the target compound compared to its chloro analog. Density can be a critical parameter in solid-state formulations, energetic material applications, and for predicting packing efficiency. The predicted density for 2-bromo-3,5-dinitroaniline is 1.991 g/cm³ [1], while the predicted density for 2-chloro-3,5-dinitroaniline is 1.7 g/cm³ .

Density
Cross-study comparable
Δ +0.291 g/cm³ (~17%)
Higher predicted density for solid-state formulations
Computational prediction for both compounds
Materials Science Formulation Energetic Materials

Nucleophilicity: Br vs. Cl in Dinitroanilines

The type of halogen substituent on a dinitroaniline core directly influences its nucleophilic character, a key property governing its reactivity in electrophilic substitution and coupling reactions. Computational studies on a series of para-substituted dinitroaniline analogues have shown that nucleophilicity of the halo-substituents follows the order F > Br > Cl [1]. This indicates that the bromo-substituted compound possesses higher nucleophilic character than its chloro analog.

Nucleophilicity
Class-level inference
Br > Cl (qualitative)
Higher reactivity than chloro-analog in coupling reactions
DFT ranking on halo-dinitroanilines; data to verify
Reactivity Computational Chemistry Synthetic Planning

Procurement Scenarios for 2-Bromo-3,5-dinitroaniline


Synthesis of High-Performance Disperse Dyes

This compound is explicitly claimed as a key intermediate in patents for disperse dyes that produce bright, blue shades with excellent colorfastness on polyester fibers [1]. The bromine substituent is part of the claimed diazo component (2-bromo-4,6-dinitroaniline) and its specific presence is critical for achieving the desired coloristic and fastness properties. Procurement of the 2-bromo-3,5-dinitro derivative is justified when the synthesis targets a closely related dye structure where the substitution pattern is crucial.

Halogen Reactivity and Electronic Effects

The quantifiable differences in molecular weight [REFS-1, REFS-2], predicted lipophilicity [REFS-1, REFS-2], and the established class-level impact on nucleophilicity [3] make this compound a valuable tool for studying the electronic and steric effects of ortho-bromo substitution in aromatic systems. Researchers requiring a specific molecular weight (262 g/mol) or a higher LogP (~3.5) for structure-activity relationship (SAR) studies or computational model validation will find this compound uniquely suitable compared to its chloro or unsubstituted analogs.

High-Density Solid Formulations

For applications where a higher bulk density is advantageous, such as in specialized energetic materials research or solid-state formulation science, the ~17% higher predicted density of 2-bromo-3,5-dinitroaniline (1.991 g/cm³) compared to its chloro analog (1.7 g/cm³) [REFS-1, REFS-2] provides a clear, quantifiable rationale for its selection. This property directly impacts packing volume and concentration in solid mixtures.

Application
Selection Property
Validation Focus
Disperse dye synthesis
Bromo-substituted diazo component
Coloristic and fastness properties on polyester
Electronic effects study
Ortho-bromo electronic and steric influence
SAR and computational model validation
High-density formulations
Higher bulk density vs. chloro analog
Packing efficiency and volumetric concentration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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